4-[3-Fluoro-5-(trifluoromethyl)phenyl]-4-oxobutyric acid
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Overview
Description
4-[3-Fluoro-5-(trifluoromethyl)phenyl]-4-oxobutyric acid is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups These groups are known for their significant impact on the chemical and physical properties of the molecules they are part of, often enhancing stability and bioactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Fluoro-5-(trifluoromethyl)phenyl]-4-oxobutyric acid typically involves multiple steps, starting from commercially available precursors. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to ensure the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
4-[3-Fluoro-5-(trifluoromethyl)phenyl]-4-oxobutyric acid can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-[3-Fluoro-5-(trifluoromethyl)phenyl]-4-oxobutyric acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-Fluoro-5-(trifluoromethyl)phenyl]-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Known for its strong acidity and use in various chemical syntheses.
Trifluoromethyl ethers: Characterized by their unique properties and applications in pharmaceuticals and materials science.
Uniqueness
4-[3-Fluoro-5-(trifluoromethyl)phenyl]-4-oxobutyric acid stands out due to its specific combination of fluorine and trifluoromethyl groups, which confer unique chemical and physical properties. These features make it particularly valuable in the development of new materials and pharmaceuticals with enhanced performance and stability.
Properties
IUPAC Name |
4-[3-fluoro-5-(trifluoromethyl)phenyl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O3/c12-8-4-6(9(16)1-2-10(17)18)3-7(5-8)11(13,14)15/h3-5H,1-2H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHHVSUOOWBBCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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